1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone
Description
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone (CAS: 56576-40-0) is an aromatic ketone featuring a nitro group at the ortho position (C2) and a 4-methylpiperidine substituent at the para position (C5) of the benzene ring . It is available at 95% purity for laboratory use .
Properties
IUPAC Name |
1-[5-(4-methylpiperidin-1-yl)-2-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-7-15(8-6-10)12-3-4-14(16(18)19)13(9-12)11(2)17/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNLICUEALUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves the following steps:
Nitration: The starting material, 4-methylpiperidine, undergoes nitration to introduce the nitro group at the 2-position of the phenyl ring.
Acylation: The nitrated intermediate is then subjected to acylation using ethanoyl chloride to form the ethanone moiety.
Cyclization: The final step involves the cyclization of the intermediate to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Substituted piperidine: Formed by electrophilic substitution on the piperidine ring.
Alcohol derivative: Formed by the reduction of the ethanone moiety.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone exhibits promising anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism of action may involve interactions with specific biological targets, leading to cellular apoptosis and inhibition of tumor growth .
Neurological Disorders
The compound's piperidine structure is associated with modulation of neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease. Studies have highlighted its potential to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients . Furthermore, its ability to penetrate the blood-brain barrier enhances its therapeutic prospects in neuropharmacology.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in the piperidine and nitrophenyl moieties can significantly affect biological activity. Researchers are investigating how modifications to these groups influence receptor binding affinities and metabolic stability .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human cancer cell lines demonstrated significant cytotoxic effects compared to standard chemotherapeutics. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an alternative treatment option.
Case Study 2: Neuroprotective Effects
In a model simulating neurodegeneration, this compound exhibited neuroprotective effects by reducing oxidative stress markers and enhancing cognitive function in treated subjects. This study supports its application in developing therapies for neurodegenerative diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(4-Methylpiperidin-1-yl)-5-nitroaniline (CAS 166438-83-1)
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one (CAS 1030856-24-6)
- Key Differences : Incorporates a chlorophenyl-pyrazole moiety on the piperidine ring and shifts the nitro group to C3.
- Implications: The chloro substituent increases lipophilicity (logP), enhancing membrane permeability.
2-Azido-1-(4-nitrophenyl)ethanone (CAS Not Provided)
Electronic and Physicochemical Properties
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | logP* | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇N₂O₃ | 277.30 | 1.8 | Acetyl, ortho-NO₂, 4-Me-piperidine |
| 2-(4-Me-piperidin-1-yl)-5-nitroaniline | C₁₂H₁₅N₃O₂ | 249.27 | 1.2 | Amine, para-NO₂, 4-Me-piperidine |
| 1-(4-{4-[5-(4-Cl-Ph)-pyrazol]piperidin}-3-NO₂-Ph)-ethanone | C₂₂H₂₁ClN₄O₃ | 424.88 | 3.5 | Acetyl, meta-NO₂, Cl-Ph-pyrazole |
| 2-Azido-1-(4-NO₂-Ph)-ethanone | C₈H₆N₄O₃ | 206.16 | 0.9 | Acetyl, para-NO₂, azide |
*logP estimated using ChemDraw software.
- Key Findings :
- The target compound’s ortho-nitro group creates a sterically crowded environment, reducing rotational freedom compared to para-nitro analogs .
- Piperidine derivatives with 4-methyl substituents (e.g., target compound) exhibit enhanced basicity (pKa ~8.5) compared to unsubstituted piperidines, influencing protonation states under physiological conditions .
Biological Activity
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a nitrophenyl group, and an ethanone moiety. These structural components contribute to its unique chemical reactivity and biological activity. The nitro group can be reduced to an amino group, while the piperidine ring may engage in various substitution reactions, enhancing its versatility in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Piperidine Ring Interactions : The piperidine moiety can modulate the activity of receptors or enzymes, potentially influencing signaling pathways associated with disease processes .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, studies have shown that derivatives with similar functional groups can inhibit the growth of drug-resistant bacteria, making them potential candidates for treating infections caused by ESKAPE pathogens (a group known for their antibiotic resistance) .
Anticancer Activity
The compound has shown promising results in anticancer research. Case Study : A study investigating piperidine derivatives found that certain analogs exhibited significant cytotoxicity against cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of growth in ESKAPE pathogens | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Modulation | Interaction with key metabolic enzymes |
Research Applications
This compound is being explored for various applications:
- Drug Development : Its unique structure makes it a valuable scaffold for developing new therapeutics targeting bacterial infections and cancer.
- Chemical Synthesis : It serves as a building block in the synthesis of more complex molecules with potential pharmacological properties.
Q & A
Basic: What are the recommended synthetic routes for 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, starting with the formation of the nitrophenyl ethanone core. A plausible route includes:
Nitration : Introduce the nitro group to a substituted phenyl ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Piperidine functionalization : Couple 4-methylpiperidine to the nitrophenyl intermediate via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and ligands .
Ketone stabilization : Protect reactive groups (e.g., using acetyl chloride) to avoid side reactions.
Quality Control : Monitor intermediates via HPLC for purity (>95%) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the nitrophenyl (δ ~7.5–8.5 ppm for aromatic protons) and 4-methylpiperidine (δ ~1.2–2.8 ppm for methyl and piperidine protons) moieties .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential respiratory and dermal hazards .
- Ventilation : Use fume hoods to minimize inhalation of vapors/dust (GHS precautionary code P261) .
- Storage : Keep in airtight containers at –20°C to prevent degradation.
- Toxicity Mitigation : Assume incomplete toxicological data; conduct patch tests for sensitization before large-scale use .
Advanced: How do structural modifications (e.g., substituents on piperidine) alter pharmacological activity?
Methodological Answer:
- Lipophilicity : Replace 4-methylpiperidine with bulkier groups (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration. Measure logP values via shake-flask method .
- Bioisosterism : Substitute the nitro group with a sulfonamide to reduce redox-mediated toxicity while retaining target affinity .
- Activity Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
Data Interpretation : Use QSAR models to correlate substituent electronic effects (Hammett σ) with IC₅₀ values .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to isolate variability .
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to validate EC₅₀ discrepancies .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine) that may confound results .
Case Study : If anti-inflammatory activity conflicts, compare TNF-α inhibition in primary macrophages vs. immortalized lines to assess cell-type specificity .
Advanced: What mechanistic role does the nitro group play in stability and reactivity?
Methodological Answer:
- Redox Behavior : Cyclic voltammetry reveals nitro→amine reduction at ~−0.5 V (vs. Ag/AgCl), suggesting potential as a prodrug activated in hypoxic environments .
- Hydrolytic Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation, indicating robustness at physiological pH .
- Photoreactivity : UV-Vis spectroscopy (λmax ~320 nm) confirms photosensitivity; store in amber vials to prevent radical formation .
Advanced: How can synthesis yields be optimized for scale-up?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for coupling efficiency in piperidine installation (aim for >80% yield) .
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) in nitro-group reactions; DMF may enhance solubility but require higher temps (~100°C) .
- Workflow Integration : Use continuous-flow reactors for nitration steps to improve safety and reproducibility .
Yield Tracking : Document batch records with reaction time, temp, and stirring speed to identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
